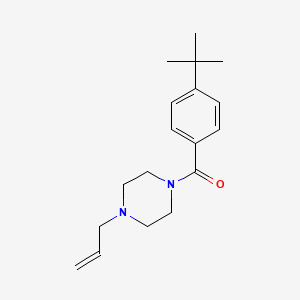![molecular formula C20H22N6O2 B5355335 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5355335.png)
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. TAK-915 is a highly selective and potent inhibitor of the orexin 2 receptor (OX2R), which is a G protein-coupled receptor that plays a critical role in the regulation of wakefulness and arousal.
Wirkmechanismus
The primary mechanism of action of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine is the inhibition of OX2R, which is expressed primarily in the hypothalamus and plays a key role in the regulation of sleep-wake cycles. By blocking OX2R, this compound promotes wakefulness and reduces the activity of neurons that promote sleep.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and reduce the frequency and duration of sleep episodes in preclinical models. This compound has also been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of mood disorders. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine is its high selectivity for OX2R, which reduces the risk of off-target effects and improves the accuracy of experimental results. However, this compound has a relatively short half-life and may require frequent dosing to maintain its effects. Additionally, the complex synthesis of this compound may limit its availability and increase the cost of research.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further studies are needed to investigate the long-term effects of this compound on sleep and wakefulness, as well as its potential therapeutic applications in mood disorders and addiction. Finally, the development of more selective and potent OX2R inhibitors may provide new insights into the physiological and biochemical mechanisms underlying sleep-wake regulation.
Synthesemethoden
The synthesis of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine involves several steps, including the preparation of the key intermediate piperazine, the coupling of the tetrazole and phenylacetyl groups, and the final methoxylation of the phenyl ring. The overall process is complex and requires careful optimization to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine has been extensively studied in preclinical models of sleep disorders, such as narcolepsy and insomnia. In these studies, this compound has been shown to promote wakefulness and reduce the frequency and duration of sleep episodes. This compound has also been investigated as a potential treatment for other neurological conditions, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-phenyl-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-18-9-5-8-17(14-18)24-10-12-25(13-11-24)20(27)19(26-15-21-22-23-26)16-6-3-2-4-7-16/h2-9,14-15,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISSNUPCNDAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)


![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
![1,3-benzodioxol-5-yl[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B5355307.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5355318.png)
![2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B5355330.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5355341.png)
![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
